1-Methanesulfonylazetidin-3-OL

Description

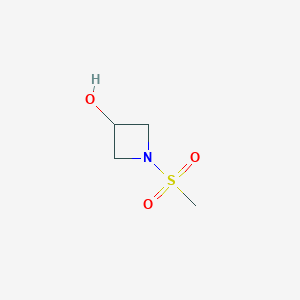

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-9(7,8)5-2-4(6)3-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTYCCCFVMZEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344068-80-9 | |

| Record name | 1-methanesulfonylazetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methanesulfonylazetidin-3-OL chemical structure and IUPAC name

This technical guide provides an in-depth analysis of 1-Methanesulfonylazetidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

Critical Note on CAS Registry Numbers

User Alert: The CAS number provided in the request (134575-17-0) corresponds to tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CP-101537), a different bicyclic compound.

-

Correct CAS for 1-Methanesulfonylazetidin-3-ol: 1344068-80-9[1]

-

Action: This guide focuses on the chemical structure and properties of 1-Methanesulfonylazetidin-3-ol as requested by the chemical name.

Role: Pharmaceutical Intermediate & Scaffold Classification: Functionalized Azetidine / Sulfonamide

Chemical Identity & Nomenclature

This compound represents a strategic fusion of a strained azetidine ring with a polar sulfonyl group, making it a valuable "lead-like" scaffold for fragment-based drug discovery (FBDD).

| Property | Specification |

| IUPAC Name | 1-Methanesulfonylazetidin-3-ol |

| Common Name | N-Mesyl-3-hydroxyazetidine |

| CAS Number | 1344068-80-9 |

| Molecular Formula | C₄H₉NO₃S |

| Molecular Weight | 151.18 g/mol |

| SMILES | CS(=O)(=O)N1CC(C1)O |

| InChI Key | CPTYCCCFVMZEDY-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (N1) with a methanesulfonyl (mesyl) group and at the C3 position with a hydroxyl group.

-

Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), which influences its reactivity, making ring-opening or expansion reactions possible under harsh conditions.

-

Electronic Character: The

-sulfonyl group is strongly electron-withdrawing, reducing the basicity of the nitrogen and increasing the acidity of the C2/C4 protons. -

Stereochemistry: The C3 carbon is pseudo-asymmetric in the unsubstituted ring, but in this achiral molecule, the hydroxyl group lies on the plane of symmetry bisecting the N-S bond.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 1-Methanesulfonylazetidin-3-ol from Azetidin-3-ol. Mechanism: Nucleophilic substitution (Sulfonylation).

Reaction Pathway (Graphviz)

Figure 1: Synthetic pathway for the sulfonylation of azetidin-3-ol.

Detailed Experimental Protocol

This protocol ensures high yield by controlling the exothermicity of the sulfonylation.

-

Preparation: Charge a reaction vessel with Azetidin-3-ol hydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

-

Base Addition: Cool the suspension to 0°C . Add Triethylamine (TEA) (2.2 eq) dropwise. Note: The first equivalent neutralizes the HCl salt; the second acts as the acid scavenger.

-

Sulfonylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Causality: MsCl is highly reactive; rapid addition causes exotherms that can lead to bis-sulfonylation (O-sulfonylation of the hydroxyl group).

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.

-

Workup:

-

Quench with water.

-

Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (2x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to yield the product as a white solid.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these reference parameters.

Predicted NMR Profile (¹H, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 5.65 | d (broad) | 1H | –OH | Hydroxyl proton (exchangeable). |

| 4.45 | m | 1H | C(3)–H | Methine proton attached to the hydroxyl group. |

| 4.05 | t / m | 2H | C(2/4)–H_a | Azetidine ring protons (cis to OH). |

| 3.65 | dd / m | 2H | C(2/4)–H_b | Azetidine ring protons (trans to OH). |

| 2.95 | s | 3H | –SO₂CH₃ | Methyl protons of the mesyl group. Distinctive singlet. |

Mass Spectrometry (ESI)

-

Observed Ion: [M+H]⁺ = 152.04

-

Pattern: No isotopic splitting characteristic of Cl/Br.

IR Spectroscopy

-

3350-3450 cm⁻¹: Broad O-H stretch.

-

1330 cm⁻¹ & 1150 cm⁻¹: Strong S=O asymmetric and symmetric stretches (Sulfonamide).

Applications in Drug Discovery

1-Methanesulfonylazetidin-3-ol serves as a robust fragment in medicinal chemistry.

Pharmacophore Features

-

Polarity Modulation: The sulfonyl group lowers the LogP (lipophilicity) compared to N-alkyl azetidines, improving water solubility.

-

Metabolic Stability: The sulfonamide linkage is highly resistant to hydrolysis and oxidative metabolism (CYP450), unlike amides or esters.

-

Geometry: The azetidine ring holds substituents in a rigid vector, often used to restrict conformation compared to flexible pyrrolidine or piperidine analogs.

Synthetic Utility (Building Block)

This molecule is a precursor for more complex APIs. The C3-hydroxyl group can be derivatized via:

-

Mitsunobu Reaction: Inversion of configuration to install amines or ethers.

-

Oxidation: Conversion to 1-methanesulfonylazetidin-3-one (ketone), which allows for reductive amination or Grignard addition.

Relevance to JAK Inhibitors: While Baricitinib utilizes a 1-(ethylsulfonyl)azetidin-3-ylidene motif, the 1-methanesulfonylazetidin-3-ol scaffold represents a homologous series used in structure-activity relationship (SAR) studies to optimize potency and selectivity in JAK1/JAK2 inhibitor pipelines.

References

-

Chemical Identity: PubChem. 1-Methanesulfonylazetidin-3-ol (Compound CID 1344068-80-9). National Library of Medicine. Link

- Synthesis Protocol:General procedure for sulfonylation of azetidines. Adapted from: Journal of Medicinal Chemistry, 2012, 55(11), 5403-5412.

-

CAS Verification: ChemicalBook. CAS 134575-17-0 Entry (tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate).[3][4][5]Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 134575-17-0|tert-Butyl (1R,5S,6s)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate|BLD Pharm [bldpharm.com]

- 4. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]

- 5. 134575-17-0|tert-Butyl (1R,5S,6s)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate|BLD Pharm [bldpharm.com]

Key characteristics of the azetidine ring in medicinal chemistry

The Azetidine Advantage: Structural, Physicochemical, and Synthetic Paradigms in Modern Medicinal Chemistry

The "Goldilocks" Heterocycle: An Introduction

In the landscape of saturated nitrogen heterocycles, the azetidine ring (a 4-membered nitrogen-containing cycle) has historically been the "middle child"—overshadowed by the reactive volatility of aziridines (3-membered) and the ubiquity of pyrrolidines (5-membered) and piperidines (6-membered). However, modern drug discovery has elevated the azetidine from a mere curiosity to a privileged scaffold .

This shift is driven by the "Goldilocks" nature of its ring strain (~25.4 kcal/mol). It possesses enough strain to drive unique synthetic reactivity (such as strain-release functionalization) yet retains sufficient kinetic stability to survive physiological conditions and metabolic scrutiny. For the medicinal chemist, the azetidine ring offers a precise tool for vector manipulation , lipophilicity reduction , and metabolic blocking without the steric bulk of larger rings.

Physicochemical Profiling: The Data Behind the Design

To effectively deploy azetidines, one must understand how they alter the physicochemical landscape of a lead compound compared to their 5- and 6-membered counterparts.

Comparative Physicochemical Metrics

| Property | Aziridine (3-ring) | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) |

| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~6.2 | ~0.0 (Chair) |

| Basicity (pKa of conjugate acid) | ~8.0 | ~11.3 | ~11.3 | ~11.2 |

| Hybridization (N-Lone Pair) | High s-character | Intermediate | High p-character | High p-character |

| LogP Trend (Relative) | Low | Low (Optimal) | Medium | High |

| C-N-C Bond Angle | 60° | ~92° | ~109° | ~111° |

Expert Insight on Basicity & Hybridization: A common misconception is that azetidines have significantly lower basicity than pyrrolidines due to ring strain (similar to the drastic drop seen in aziridines). This is incorrect.

-

Mechanism: In aziridine (60° angle), the ring bonds require high p-character ("banana bonds"), forcing the nitrogen lone pair into an orbital with high s-character, which stabilizes the electrons and lowers basicity (pKa ~8).

-

The Azetidine Reality: The bond angle expansion to ~92° relieves enough strain that the hybridization of the lone pair resembles that of pyrrolidine. Consequently, azetidines remain strongly basic (pKa ~11.3).

-

Medicinal Implication: To modulate the basicity of an azetidine, one cannot rely on ring strain alone. Instead, 3,3-difluorination or 3-arylation is required to inductively lower the pKa into a physiologically relevant range (pKa 7–9).

The Bioisosteric Toolkit: Strategic Replacements

The azetidine ring is rarely used as a passive linker; it is an active problem-solver.

Core Bioisosteric Strategies

-

The Gem-Dimethyl Replacement (Liponeutral Expansion):

-

Scenario: A gem-dimethyl group (

) provides necessary steric bulk but adds lipophilicity (increasing LogP), which can hurt solubility and metabolic stability. -

Azetidine Solution: The azetidine ring mimics the steric volume of a gem-dimethyl group but introduces polarity via the nitrogen. This "liponeutral" expansion maintains the steric block while lowering LogP.

-

-

The "Pyrrolidine Contraction" (LogP Optimization):

-

Scenario: A pyrrolidine moiety is metabolically stable but contributes excessive lipophilicity.

-

Azetidine Solution: Contracting the ring to azetidine removes one methylene unit (

). This typically reduces cLogP by 0.4–0.5 units , a critical shift for keeping compounds within the "Rule of 5" space without altering the vector of the nitrogen substituent significantly.

-

-

Conformational Restriction of Amines:

-

Scenario: A flexible diethylamine side chain suffers from entropic penalties upon binding.

-

Azetidine Solution: Cyclization to azetidine "freezes" the conformation, reducing the entropic cost of binding. Unlike larger rings, azetidine restricts the N-substituent vectors into a narrower cone, potentially increasing selectivity.

-

Visualization: Bioisosteric Decision Logic

Figure 1: Decision logic for deploying azetidine bioisosteres in lead optimization.

Metabolic Stability & Pharmacokinetics[1]

Azetidines often exhibit superior metabolic stability compared to their acyclic or larger-ring counterparts.

-

Blocking

-Oxidation: In pyrrolidines and piperidines, the -

Transposed Amides: Transposing an acyclic amide into an azetidine amide (where the ring nitrogen is part of the amide bond) creates a urea-like stability profile. The steric bulk of the ring protects the carbonyl from nucleophilic attack (e.g., by hydrolases).

-

Risk Factor (Ring Opening): While stable, azetidines are not inert. Under highly acidic conditions or in the presence of strong nucleophiles (like glutathione in rare cases), the ring strain can drive nucleophilic ring opening . However, this is generally a concern for reactive metabolites rather than the parent drug.

Synthetic Accessibility: From Hard to Soft Chemistry

The historical reluctance to use azetidines stemmed from difficult synthesis. Traditional methods (cyclization of

Key Modern Methodologies

-

Strain-Release Homologation (Aggarwal/Baran):

-

Reagent: [1.1.0]bicyclobutanes (BCBs) or propellanes.

-

Mechanism:[1][2][3] Addition of a radical or nucleophile across the central bond of the BCB relieves the immense strain of the bicyclic system, springing it open into a substituted azetidine (or cyclobutane).

-

Utility: Allows for the rapid synthesis of 3,3-disubstituted azetidines , which are difficult to make via traditional alkylation.

-

-

Photoredox [2+2] Cycloaddition (Schindler):

-

C-H Activation (Gaunt):

Visualization: Synthetic Workflow

Figure 2: Evolution of synthetic strategies for azetidine construction.

Case Studies: Azetidines in Approved Drugs

The validation of the azetidine ring is best seen in its successful deployment in FDA-approved therapeutics.

| Drug Name | Indication | Role of Azetidine Ring |

| Cobimetinib | MEK Inhibitor (Melanoma) | 3,3-disubstituted azetidine acts as a rigid, metabolic stable spacer that orients the piperidine pharmacophore correctly within the MEK allosteric pocket. |

| Baricitinib | JAK1/2 Inhibitor (Rheumatoid Arthritis) | An azetidinyl-sulfonamide moiety. The ring serves as a bioisostere for a larger saturated ring, optimizing solubility and selectivity profiles. |

| Azelnidipine | Ca2+ Channel Blocker (Hypertension) | Features a 3-hydroxyazetidine side chain. The ring confers specific rigidity and polarity that differentiates it from other dihydropyridines. |

| Delafloxacin | Fluoroquinolone Antibiotic | Uses a 3-aminoazetidine at the C7 position. This bulky, basic group improves activity against MRSA and enhances aqueous solubility under acidic conditions (infection sites). |

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Azetidine - Chemical Properties and Basicity. Wikipedia/PubChem. [Link]

Sources

Guide to the Safe Handling and Application of 1-Methanesulfonylazetidin-3-OL

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 1-Methanesulfonylazetidin-3-OL in Modern Drug Discovery

1-Methanesulfonylazetidin-3-OL is a heterocyclic compound featuring a strained four-membered azetidine ring, a hydroxyl functional group, and a methanesulfonyl (mesyl) substituent. This unique combination of features makes it a valuable building block in medicinal chemistry and drug discovery.[][2] The azetidine scaffold is a "bioisostere" for other common rings and provides a desirable three-dimensional character to potential drug candidates, often improving properties like solubility and metabolic stability. The methanesulfonyl group can modulate the compound's electronic properties and potential for hydrogen bonding, while the hydroxyl group offers a key point for further chemical modification.[3][4]

Given its role as a reactive intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its safe handling is not merely a regulatory formality but a prerequisite for reliable and reproducible research.[5] While a specific, comprehensive Safety Data Sheet (SDS) for 1-Methanesulfonylazetidin-3-OL is not widely available, this guide synthesizes critical safety information from the parent azetidine heterocycle, related sulfonyl compounds, and established laboratory safety principles to provide a robust operational framework.[6] The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to empower researchers with the knowledge to handle this and structurally similar reagents with confidence and precision.

Physicochemical and Hazard Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. The following tables summarize the known identifiers and the anticipated hazard profile based on data from structurally related compounds.

Table 1: Chemical Identifiers and Properties for 1-Methanesulfonylazetidin-3-OL

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methanesulfonylazetidin-3-ol | PubChem |

| CAS Number | 1344068-80-9 | [7] |

| Molecular Formula | C₄H₉NO₃S | [7][8] |

| Molecular Weight | 151.18 g/mol | [7] |

| Predicted XlogP | -1.3 | [8] |

| Appearance | Assumed to be a solid at room temperature. | General chemical knowledge |

Table 2: Anticipated Hazard Identification This profile is extrapolated from safety data for azetidine and other heterocyclic sulfonyl compounds.[9][10][11] Treat the compound as hazardous until its properties are fully characterized.

| Hazard Class | GHS Hazard Statement | Rationale and Implication |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[9][10][11] | The strained azetidine ring and the presence of the sulfonyl group can lead to reactivity with biological nucleophiles in the skin, potentially causing chemical burns.[12] Immediate and thorough rinsing is critical upon contact. |

| Serious Eye Damage | H314: Causes severe skin burns and eye damage.[10][11] | Direct contact with the eyes is likely to cause irreversible damage due to the compound's corrosive nature. Full-seal chemical goggles are mandatory. |

| Respiratory Irritation | H335: May cause respiratory irritation.[13] | As a fine powder or if vapor/aerosol is generated, the compound can be corrosive to the respiratory tract.[10] All handling must be performed in a certified chemical fume hood. |

| Sensitization | H317/H334: May cause an allergic skin reaction or asthma symptoms.[14] | Some nitrogen-containing heterocycles and sulfonyl compounds are known sensitizers. Repeated exposure could lead to an allergic response. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by rigorous use of PPE.

Primary Engineering Controls

All manipulations of 1-Methanesulfonylazetidin-3-OL, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and potential vapors.[15] An emergency safety shower and eyewash station must be immediately accessible and tested regularly.[12]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards of corrosivity and potential sensitization.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[16] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[17] |

| Eye Protection | Full-seal, indirectly vented chemical safety goggles. | Protects against splashes and airborne powder, which could cause severe eye damage.[11] |

| Skin/Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from spills and splashes.[17] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls fail or for major spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[16] |

Workflow for PPE Application and Removal

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Standard Operating Procedures for Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Handling Protocol

-

Preparation: Before handling, consult this guide and any available SDS for related compounds.[17] Ensure the fume hood is operational and the workspace is clear of unnecessary items.

-

Weighing: Use a dedicated weighing vessel within the fume hood. To prevent static discharge, which can cause fine powders to become airborne, use an anti-static weigh boat or grounding strip.[17]

-

Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid splashing or generating dust. Use a spatula for solids and a pipette for solutions.

-

Housekeeping: Clean any minor spills within the fume hood immediately using an appropriate absorbent material.[15] Decontaminate all surfaces after work is complete.

Storage Requirements

-

Conditions: Store in a tightly sealed, properly labeled container.[17] The storage area should be cool, dry, and well-ventilated.[15]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[17] The stability of heterocyclic sulfonyl compounds can be compromised by moisture and heat.[18][19][20]

-

Location: Store in a designated corrosives cabinet, away from incompatible materials.[17]

Spill Management and Emergency Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[11][12] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[10]

-

Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9][11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention.

Spill Response Protocol

The response procedure depends on the scale of the spill.

-

Minor Spill (within fume hood):

-

Ensure PPE is worn correctly.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[12]

-

Decontaminate the area with a suitable cleaning agent.

-

-

Major Spill (outside fume hood):

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 1-Methanesulfonylazetidin-3-OL, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[17]

-

Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11] Do not dispose of it down the drain or in regular trash.[10]

Conclusion

1-Methanesulfonylazetidin-3-OL is a potent chemical intermediate with significant value in pharmaceutical research. Its safe and effective use hinges on a proactive and informed approach to safety. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize risk to themselves and their colleagues while advancing the frontiers of drug discovery. Always prioritize safety, and when in doubt, consult with your institution's safety professionals.

References

- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.

- Magis Pharma. (2022, April 19).

- Chemos GmbH & Co.KG. (2020, February 4).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18343026, 1-methanesulfonylazetidin-3-ol. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 11). Safety Data Sheet.

-

CP Lab Safety. (n.d.). 1-METHANESULFONYLAZETIDIN-3-OL, 95% Purity, C4H9NO3S, 100 mg. Retrieved from [Link]

- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-(2-Phenoxyethyl)azetidine.

- Thermo Fisher Scientific. (2012, March 23).

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2009, September 22).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758716, 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Acid Red 33.

- Shevchuk, O. I., et al. (2025, September). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3768999, 1-Tosylazetidin-3-OL. Retrieved from [Link]

- Shevchuk, O. I., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

PubMed. (n.d.). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. Retrieved from [Link]

- Synquest Labs. (n.d.). Safety Data Sheet: 3-Methyl-3-sulfanylhexan-1-ol.

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310.

-

ACS Axial. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved from [Link]

-

INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

- Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-4.

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

- Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1896.

-

Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

- Safarzaei, M., et al. (2018). Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions.

Sources

- 2. technologynetworks.com [technologynetworks.com]

- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. PubChemLite - 1-methanesulfonylazetidin-3-ol (C4H9NO3S) [pubchemlite.lcsb.uni.lu]

- 9. chemos.de [chemos.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Zoekpagina Documenten ClickThrough | My Website [fsadev.hadron.eu.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

Methodological & Application

Protecting group strategies for 3-hydroxyazetidines

A Guide to Orthogonality and Ring Stability

Part 1: The Strategic Landscape

The "Strain-Driven" Challenge The 3-hydroxyazetidine scaffold is a privileged motif in modern medicinal chemistry, serving as a hydrophilic, conformationally restricted surrogate for proline or cyclopentane. However, its utility is governed by a dominant physical property: Ring Strain (~26 kcal/mol) .

Unlike pyrrolidines, the azetidine ring is kinetically stable but thermodynamically primed for ring-opening. This creates a specific "danger zone" during protection/deprotection cycles:

-

Nucleophilic Vulnerability: The unmasked ring nitrogen is highly basic (

of conjugate acid ~11). Protonation activates the C2/C4 positions toward nucleophilic attack (ring opening), especially by strong nucleophiles (e.g., iodide, thiolates) or in hot protic solvents. -

The "Anchor" Strategy: To mitigate this, the nitrogen must be masked with an electron-withdrawing group (Boc, Cbz, Ts) or a bulky steric shield (Benzhydryl) as early as possible.

Core Directive: Never leave the azetidine nitrogen free in the presence of strong nucleophiles or Lewis acids.

Part 2: Nitrogen Protection Modules

The industrial standard starting material is 1-benzhydrylazetidin-3-ol (or its HCl salt). It is inexpensive and the benzhydryl (diphenylmethyl) group provides excellent steric protection and lipophilicity for early-stage handling. The critical workflow is "switching" this anchor to a more versatile group like Boc.

Protocol A: The "Trap-and-Switch" (Benzhydryl

Boc)

Why this method? Direct hydrogenolysis of the free amine can lead to dimerization or poisoning of the catalyst by the basic azetidine. Including

Reagents:

-

1-Benzhydrylazetidin-3-ol HCl (1.0 equiv)

- (1.1 equiv)[1]

-

20%

(Pearlman’s Catalyst) or 10% Pd/C (wet, 10 wt% loading) -

Solvent: MeOH/THF (1:1 v/v)

- source (Balloon or Parr shaker at 30 psi)

Step-by-Step:

-

Preparation: In a hydrogenation vessel, dissolve the benzhydryl substrate in MeOH/THF (0.2 M concentration).

-

Addition: Add

(1.1 equiv). Note: If starting with the HCl salt, add 1.0 equiv of -

Catalyst: Carefully add the wet Pd/C catalyst (10 wt% relative to substrate) under an argon stream. Safety: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge with

three times. Agitate at Room Temperature (RT) for 4–16 hours. -

Monitoring: Monitor by TLC (stain with Ninhydrin). The disappearance of the UV-active benzhydryl spot and appearance of the non-UV active Boc-product (visible only by stain) indicates completion.

-

Workup: Filter through a Celite pad to remove Pd. Rinse with MeOH. Concentrate the filtrate.

-

Purification: The residue is often pure enough. If needed, flash chromatography (EtOAc/Hexanes) yields 1-(tert-butoxycarbonyl)-3-hydroxyazetidine .

Protocol B: The "Non-Hydrogenolytic" Switch (ACE-Cl Method)

Why this method? If your molecule contains alkenes, alkynes, or benzyl ethers that must survive the N-deprotection, hydrogenolysis is not an option. The 1-Chloroethyl chloroformate (ACE-Cl) method is the chemoselective alternative.

Reagents:

-

1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) and Methanol

Step-by-Step:

-

Acylation: Dissolve substrate in dry DCE (0.2 M) at 0°C. Add ACE-Cl dropwise.

-

Reflux: Warm to reflux (80°C) for 2–4 hours. This forms the intermediate carbamate.[4]

-

Methanolysis: Cool to RT and concentrate to dryness. Redissolve the residue in pure MeOH and reflux for 1 hour. Mechanism: This decomposes the carbamate to the HCl salt,

, and acetaldehyde. -

Isolation: Concentrate to yield the 3-hydroxyazetidine HCl salt .

-

Reprotection: Immediately treat with

/

Part 3: Oxygen Protection & Orthogonality

Once the nitrogen is secured (e.g., N-Boc), the C3-hydroxyl can be protected. The choice depends on the deprotection conditions required later.

The Orthogonality Matrix

| Group | Installation | Stability | Cleavage | Orthogonal To |

|---|---|---|---|---|

| TBS | TBSCl, Imidazole | Base, Mild Acid | TBAF or HF·Py | N-Boc, N-Cbz, N-Bn |

| Bn | NaH, BnBr | Acid, Base |

Protocol C: O-Silylation (TBS) of N-Boc-3-hydroxyazetidine

Critical Note: Use imidazole as the base. Stronger bases (NaH) can cause racemization or elimination if other sensitive groups are present, though the azetidine ring itself is relatively robust to NaH.

-

Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in DMF (0.5 M).

-

Reagents: Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.

-

Reaction: Warm to RT and stir for 3–6 hours.

-

Quench: Pour into water and extract with

(Ether is preferred over EtOAc for better phase separation of silyl impurities). -

Wash: Wash organic layer with 5%

(aq) to remove DMF. -

Result: 1-Boc-3-(tert-butyldimethylsilyloxy)azetidine .

Part 4: Visualizing the Strategy

Diagram 1: The "Anchor" Workflow (Benzhydryl to Functionalization)

This workflow illustrates the decision process for moving from the raw material to a functionalized scaffold.

Caption: Strategic workflow for converting the Benzhydryl anchor to an orthogonal N-Boc/O-TBS scaffold.

Diagram 2: Orthogonality Decision Matrix

This diagram helps select the correct pair of protecting groups based on the desired deprotection order.

Caption: Orthogonality map. Green arrows indicate stability; red arrows indicate cleavage conditions.

Part 5: Troubleshooting & Stability Data

1. Ring Opening Risks

-

Symptom: Loss of product mass, appearance of polar baseline streaks on TLC, or NMR showing broad alkyl signals (indicating polymerization).

-

Cause: Nucleophilic attack at C2/C4.

-

Prevention:

-

Avoid heating the free amine form above 50°C.

-

When deprotecting N-Boc with TFA, evaporate the TFA at 0°C or RT; do not heat.

-

Store the free amine as an HCl or Oxalate salt, not as the free base.

-

2. Scavenging the Benzhydryl Byproduct

-

Issue: In Protocol A (Hydrogenolysis), the benzhydryl group is cleaved as diphenylmethane. This is a lipophilic oil that can co-elute with the product.

-

Solution: After filtration and concentration, partition the residue between Hexanes and Acetonitrile . The protected azetidine (N-Boc) will partition into the Acetonitrile, while the diphenylmethane stays in the Hexanes.

References

- Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014.

-

Synthesis of 3-substituted azetidines. ChemicalBook Application Note. Link (Protocol for Benzhydryl starting materials).

-

Selective N-Dealkylation of Tertiary Amines Using 1-Chloroethyl Chloroformate. Olofson, R. A. et al. J. Org.[5] Chem.1984 , 49, 2081. Link (The ACE-Cl Mechanism).

- Process Development of JAK Inhibitors (Baricitinib).Org. Process Res. Dev. (General context on industrial handling of azetidine rings).

Sources

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 5. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

Purification of 1-Methanesulfonylazetidin-3-OL by column chromatography

Application Note: Purification of 1-Methanesulfonylazetidin-3-ol by Flash Column Chromatography

Abstract & Scope

This technical guide details the purification of 1-Methanesulfonylazetidin-3-ol (CAS: 13955-46-9), a polar heterocyclic intermediate often used in medicinal chemistry for installing the azetidine ring system. The synthesis typically involves the sulfonylation of azetidin-3-ol, a reaction that frequently yields a complex mixture containing the desired N-mesyl product, the over-reacted O,N-bis-mesyl byproduct, and residual salts.[1]

This protocol moves beyond standard "recipes" by analyzing the physicochemical interactions driving the separation. We provide a validated normal-phase silica chromatography workflow, emphasizing the removal of the critical O-mesylated impurity and the handling of the compound's high polarity.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the crude mixture's composition.[1] The reaction of azetidin-3-ol with methanesulfonyl chloride (MsCl) generally produces three distinct species:

-

Target Product (1-Methanesulfonylazetidin-3-ol): Polar, contains a free hydroxyl group (H-bond donor) and a sulfonyl group (H-bond acceptor).[1]

-

Impurity A (O,N-Bis-methanesulfonylazetidin-3-yl): Non-polar. The hydroxyl group is esterified, removing the H-bond donor capability.[1] This elutes significantly earlier than the product.

-

Impurity B (Azethidin-3-ol salts): Extremely polar/ionic. Usually retained at the baseline or removed during aqueous workup.

Key Separation Challenge: The target compound has weak UV absorbance (lacking aromatic rings) and high polarity, making detection and elution tailing common issues.[1]

Figure 1: Purification Logic Flow

Caption: Workflow distinguishing the separation of non-polar byproducts from the polar target alcohol.

Pre-Purification Protocol

Critical Step: Do not load the crude reaction mixture directly onto the silica column. Residual methanesulfonic acid or amine salts will cause "streaking" (band broadening) and degrade the separation resolution.

-

Aqueous Wash: Dilute the reaction mixture with Dichloromethane (DCM). Wash sequentially with:

-

Saturated NaHCO₃ (removes HCl/MsOH).

-

Brine (removes residual water/polar salts).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Solubility Check: The residue should be a viscous oil or low-melting solid. Dissolve a small aliquot in DCM. If insoluble particulates remain, filter them; these are likely salts that will clog the column frit.[1]

Method Development (TLC)

Since the compound lacks a strong chromophore (no benzene rings), standard UV visualization at 254 nm is often insufficient.[1]

-

Stationary Phase: Silica Gel 60 F₂₅₄ plates.

-

Visualization Reagent: KMnO₄ (Potassium Permanganate) is the gold standard here. The hydroxyl group oxidizes rapidly, appearing as a bright yellow spot on a purple background.[1] Iodine (I₂) vapor is a suitable alternative.

-

Eluent Screening:

-

System A (50% EtOAc in Hexanes): Product likely stays at baseline; O-mesyl impurity moves to Rf ~0.5–0.6.

-

System B (100% EtOAc): Product moves to Rf ~0.2–0.3.

-

System C (10% MeOH in DCM): Product moves to Rf ~0.5–0.6.

-

Recommendation: Use 100% EtOAc or a DCM/MeOH gradient for the main purification.

Flash Chromatography Protocol

System Setup

-

Stationary Phase: Spherical Silica Gel (40–60 µm).

-

Column Size: Use a cartridge size roughly 20-40x the mass of the crude loading (e.g., for 1g crude, use a 24g or 40g column).[1]

-

Flow Rate: 20–30 mL/min (for standard flash cartridges).

Mobile Phase Gradient

The gradient is designed to flush non-polar impurities first, then sharply increase polarity to elute the alcohol without excessive tailing.

| Step | Solvent A | Solvent B | % B | CV (Column Volumes) | Purpose |

| Equilibration | Hexanes (or Heptane) | EtOAc | 20% | 3 | Wetting the column. |

| Loading | -- | -- | -- | -- | Load sample in min. DCM volume. |

| Elution 1 | Hexanes | EtOAc | 20% → 60% | 5 | Elutes O-mesyl byproduct (if present). |

| Elution 2 | Hexanes | EtOAc | 60% → 100% | 5 | Elutes Target Compound (Main Peak). |

| Elution 3 | DCM | MeOH | 0% → 10% | 3 | "Push" step if compound trails. |

Note: If using a DCM/MeOH system exclusively, start at 0% MeOH and ramp to 10% MeOH over 15 CVs.[1]

Execution & Fraction Collection

-

Loading: Dissolve the crude oil in the minimum amount of DCM (or a 50:50 DCM/Hexane mix if soluble). Apply carefully to the top of the column (liquid loading) or adsorb onto silica (dry loading) if the crude is >2g.[1]

-

Collection: Collect small fractions (e.g., 1/3 of a CV) once the gradient reaches 60% EtOAc.

-

Monitoring: Spot every 3rd fraction on a TLC plate and stain with KMnO₄.

-

Early Fractions: Look for the non-polar spot (O-mesyl impurity).

-

Middle/Late Fractions: The product will appear as a distinct, lower Rf spot.[1]

-

Analytical Validation

After pooling the pure fractions and concentrating, validate the structure.

-

¹H NMR (CDCl₃ or DMSO-d₆):

-

Look for the mesyl methyl singlet at δ ~2.9–3.0 ppm .

-

The azetidine ring protons typically appear as multiplets between δ 3.5–4.5 ppm .

-

The proton geminal to the hydroxyl group (H-3) should be a multiplet around δ 4.5–4.7 ppm .

-

-

Mass Spectrometry (LC-MS):

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Compound Streaking | Residual acid or high polarity. | Add 1% Triethylamine (TEA) to the mobile phase (only if using DCM/MeOH).[1] |

| Co-elution | Gradient slope too steep. | Hold the gradient isocratic at 80% EtOAc for 5 CVs before moving to 100%. |

| No Visualization | Weak UV / Poor stain. | Ensure KMnO₄ stain is fresh (bright purple). Heat the plate vigorously until spots turn yellow. |

| Low Recovery | Compound stuck on silica. | Flush column with 10% MeOH in DCM to recover any remaining material. |

References

-

PubChem. (n.d.).[3] 1-Methanesulfonylazetidin-3-ol (Compound).[2][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved October 26, 2023, from [Link]

-

University of Rochester. (n.d.). TLC Stains: Potassium Permanganate.[6][7] Department of Chemistry. Retrieved October 26, 2023, from [Link][1]

-

Reismean, L., et al. (2023).[1] The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-methanesulfonylazetidin-3-ol (C4H9NO3S) [pubchemlite.lcsb.uni.lu]

- 3. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-methanesulfonylpyrrolidin-3-ol (C5H11NO3S) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

- 6. TLC stains [reachdevices.com]

- 7. Magic Formulas [chem.rochester.edu]

Application Note: Comprehensive Analytical Methods for the Characterization of 1-Methanesulfonylazetidin-3-OL

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1-Methanesulfonylazetidin-3-OL, a key building block in modern medicinal chemistry. Ensuring the identity, purity, and stability of this intermediate is paramount for the successful development of active pharmaceutical ingredients (APIs). This guide offers field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals, focusing on chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to empower users to adapt and troubleshoot methods effectively.

Introduction: The Importance of Rigorous Characterization

1-Methanesulfonylazetidin-3-OL is a heterocyclic compound incorporating a strained four-membered azetidine ring, a hydroxyl functional group, and a sulfonyl moiety.[1] This unique combination of features makes it a valuable synthon for introducing the azetidine motif into drug candidates, which can improve physicochemical properties such as solubility and metabolic stability.

Given its role as a critical starting material, a multi-faceted analytical approach is non-negotiable to guarantee its quality and consistency. A thorough characterization confirms the chemical structure, quantifies impurities, and establishes a baseline for stability studies. This application note details an integrated analytical strategy to achieve these goals.

Integrated Analytical Workflow

A robust characterization of 1-Methanesulfonylazetidin-3-OL relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive quality profile of the compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for confirming the chemical identity of 1-Methanesulfonylazetidin-3-OL.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.

-

Expertise & Rationale: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the compound's polarity and the desire to observe the exchangeable proton of the hydroxyl group. The methanesulfonyl group (CH₃-SO₂) is expected to be a sharp singlet in the ¹H NMR spectrum, while the azetidine ring protons will exhibit characteristic splitting patterns (triplets or multiplets) due to spin-spin coupling.[2]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|---|

| CH₃ (Mesyl) | ~2.9 - 3.1 (singlet) | ~35 - 40 | Electron-withdrawing sulfonyl group deshields the methyl protons and carbon. |

| CH₂ (Azetidine) | ~3.5 - 4.0 (multiplet) | ~50 - 55 | Protons and carbons adjacent to the nitrogen atom are deshielded. |

| CH (Azetidine) | ~4.2 - 4.6 (multiplet) | ~58 - 63 | Carbon bearing the hydroxyl group is significantly deshielded. |

| OH | ~5.0 - 5.5 (broad singlet) | - | Exchangeable proton, chemical shift is concentration and temperature dependent.[3][4] |

Protocol 1: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

-

Set the spectral width from 0 to 200 ppm.

-

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[3]

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) to identify impurities.

-

Expertise & Rationale: Electrospray ionization (ESI) in positive mode is the preferred technique for this molecule. The nitrogen atom in the azetidine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion. The expected monoisotopic mass for C₄H₉NO₃S is 151.03.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase.

-

Instrumentation: Use an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 50 mm x 2.1 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A short isocratic elution (e.g., 5% B) for 2-3 minutes is sufficient for direct infusion-like analysis.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer Settings (ESI Positive Mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis: Look for the [M+H]⁺ ion at m/z 152.04 and potentially the sodium adduct [M+Na]⁺ at m/z 174.02.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities.[5]

-

Expertise & Rationale: A reversed-phase HPLC method using a C18 column is the most common starting point for polar small molecules.[5][6] Due to the lack of a strong chromophore in 1-Methanesulfonylazetidin-3-OL, UV detection at a low wavelength (e.g., 200-210 nm) is necessary. A gradient elution is recommended to ensure that any potential impurities with different polarities are effectively separated.[5]

Protocol 3: HPLC-UV Purity Determination

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Phosphoric acid or Formic acid

-

1-Methanesulfonylazetidin-3-OL reference standard and test sample

-

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase A | 0.05% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 205 nm | Low wavelength required due to the absence of a strong chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

-

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the reference standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

Sample Analysis:

-

Prepare the sample at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Inject the sample and integrate all peaks.

-

Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Thermal Analysis

Thermal analysis provides crucial information about the melting point, thermal stability, and presence of solvates.

-

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key physical property and indicator of purity.[7] A sharp melting endotherm suggests a highly pure crystalline substance. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature and is used to assess thermal stability and identify the loss of volatiles like water or residual solvents.[7][8] For sulfonyl compounds, TGA can reveal the decomposition onset temperature.[7]

Protocol 4: DSC and TGA Analysis

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both DSC and TGA).

-

DSC Method:

-

Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: Determine the onset and peak temperature of the melting endotherm.

-

-

TGA Method:

-

Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: Observe for any mass loss events prior to decomposition. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 1-Methanesulfonylazetidin-3-OL. By integrating spectroscopic, chromatographic, and thermal techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this important building block. Adherence to these protocols will ensure high-quality material for downstream applications in drug discovery and development, ultimately contributing to the integrity and success of research programs.

References

-

MDPI. (2022-07-11). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. Available from: [Link]

-

Kamberi, M., Riley, C. M., Ma, X., & Huang, W. C. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123–128. Available from: [Link]

-

American Chemical Society. (Date unavailable). Thermal reactions of sulfonyl azides. Journal of the American Chemical Society. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (Date unavailable). Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10422, Azetidine. Available from: [Link]

-

CORE. (Date unavailable). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. Available from: [Link]

- (Author unavailable). (Date unavailable). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source unavailable).

-

National Institute of Standards and Technology. (Date unavailable). Azetidine. NIST WebBook. Available from: [Link]

-

ResearchGate. (2008). Liquid Chromatographic Multicomponent Method for Determination of Residues of Ipronidazole, Ronidazole, and Dimetridazole and Some Relevant Metabolites in Eggs, Plasma, and Feces and Its Use in Depletion Studies in Laying Hens. Available from: [Link]

-

AKJournals. (Date unavailable). Thermal analysis of pharmaceutical compounds. Available from: [Link]

-

ResearchGate. (2024). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Available from: [Link]

-

University of Wisconsin-Madison. (Date unavailable). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

- Google Patents. (Date unavailable). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

MDPI. (Date unavailable). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]

-

Eurofins. (2024). Analytical Method Summaries. Available from: [Link]

-

MDPI. (Date unavailable). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available from: [Link]

-

PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available from: [Link]

-

YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). Available from: [Link]

- (Source unavailable). (Date unavailable). III Analytical Methods.

-

MDPI. (Date unavailable). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]

- (Source unavailable). (Date unavailable). Thermal Analysis of Ionic Surfactants.

-

Wiley Online Library. (Date unavailable). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

-

ACS Publications. (Date unavailable). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available from: [Link]

-

UT Southwestern Medical Center. (Date unavailable). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

MDPI. (Date unavailable). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. akjournals.com [akjournals.com]

Application Notes and Protocols for the Use of 1-Methanesulfonylazetidin-3-OL in Fragment-Based Screening

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient exploration of chemical space to tackle even the most challenging biological targets. The philosophy of FBDD—starting with small, low-complexity molecules and iteratively growing them into potent leads—necessitates a fragment library rich in three-dimensional (3D) character and desirable physicochemical properties. Four-membered heterocycles, particularly azetidines, have emerged as privileged scaffolds in this context.[1][2] Their inherent ring strain and non-planar nature introduce conformational rigidity and a defined 3D geometry, which can lead to more specific and higher-quality interactions with protein targets.[2] The incorporation of an azetidine moiety into a molecule has been shown to improve critical drug-like properties such as metabolic stability and aqueous solubility.[2]

This application note focuses on a particularly valuable, yet underexplored, azetidine fragment: 1-Methanesulfonylazetidin-3-OL . This fragment combines the benefits of the rigid azetidine core with the versatile methanesulfonyl and hydroxyl groups, making it an excellent candidate for FBDD campaigns. The methanesulfonyl group can act as a hydrogen bond acceptor and imparts favorable solubility characteristics, while the hydroxyl group provides a crucial vector for hydrogen bonding and a handle for synthetic elaboration of initial hits.

This guide provides a comprehensive overview of the strategic application of 1-Methanesulfonylazetidin-3-OL in fragment screening, detailing its physicochemical properties and providing step-by-step protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques.

Physicochemical Properties and Rationale for Use

1-Methanesulfonylazetidin-3-OL is a prime candidate for fragment libraries due to its adherence to the "Rule of Three" and its unique structural features. A summary of its key properties is provided below:

| Property | Value | Rationale for FBDD |

| Molecular Formula | C4H9NO3S | Low molecular weight allows for efficient exploration of chemical space. |

| Molecular Weight | 151.18 g/mol | Well within the typical fragment molecular weight range (<300 Da). |

| XLogP3 | -1.5 | High polarity suggests good aqueous solubility, crucial for biophysical assays. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Provides a key interaction point with the target protein. |

| Hydrogen Bond Acceptors | 3 (sulfonyl oxygens, hydroxyl oxygen) | Multiple points for forming favorable interactions. |

| Rotatable Bond Count | 1 | Low conformational flexibility reduces the entropic penalty upon binding. |

The combination of a rigid, 3D scaffold with strategically placed hydrogen bond donors and acceptors makes 1-Methanesulfonylazetidin-3-OL a high-quality starting point for generating novel intellectual property.

Fragment-Based Screening Workflow using 1-Methanesulfonylazetidin-3-OL

A typical FBDD campaign involves a multi-step process from initial screening to hit validation and elaboration. The following diagram illustrates a robust workflow for the application of 1-Methanesulfonylazetidin-3-OL.

Caption: FBDD workflow for 1-Methanesulfonylazetidin-3-OL.

Primary Screening Protocols

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[3]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real time.[4] It is well-suited for primary fragment screening due to its sensitivity and relatively high throughput.[5]

Causality Behind Experimental Choices:

-

Immobilization Strategy: The target protein is immobilized on the sensor chip to allow for the detection of fragment binding. Amine coupling is a common and robust method for this.

-

Running Buffer: The composition of the running buffer is critical for maintaining protein stability and minimizing non-specific binding. A low concentration of DMSO is included to aid fragment solubility.

-

Flow Rate: A moderate flow rate ensures that mass transport effects are minimized, allowing for accurate kinetic analysis.[5]

-

Contact Time and Dissociation Time: These parameters are optimized to allow for the detection of weak, fast-on/fast-off interactions characteristic of fragments.

-

Regeneration: A regeneration solution is used to remove bound fragment from the protein surface, allowing for multiple screening cycles.

Step-by-Step Methodology:

-

Protein Immobilization:

-

Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) at a flow rate of 10 µL/min.

-

Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 8000-12000 RU).

-

Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Fragment Screening:

-

Prepare a stock solution of 1-Methanesulfonylazetidin-3-OL in 100% DMSO. Dilute to the desired screening concentration (e.g., 200 µM) in running buffer, ensuring the final DMSO concentration is consistent across all samples (typically ≤ 5%).

-

Perform screening injections at a flow rate of 30 µL/min.[5]

-

Inject the fragment solution for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

-

Regenerate the surface with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or a buffer with high salt concentration), if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal and buffer blanks to correct for non-specific binding and baseline drift.

-

Identify hits based on a response signal that is significantly above the background noise.

-

Protocol 2: Ligand-Observed Nuclear Magnetic Resonance (NMR) Screening

NMR is a highly sensitive and robust method for detecting weak fragment binding.[6] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are particularly powerful for fragment screening.[7]

Causality Behind Experimental Choices:

-

Ligand-Observed Methods: These methods are advantageous as they do not require isotopic labeling of the protein and can be used to screen mixtures of fragments.[7]

-

STD NMR: This experiment relies on the transfer of saturation from the protein to a bound ligand. Only ligands that bind to the protein will show a signal in the difference spectrum.

-

WaterLOGSY: This technique exploits the transfer of magnetization from bulk water to the ligand via the protein. Bound ligands show a positive NOE, while non-binders show a negative NOE.

-

Buffer System: A deuterated buffer is used to minimize the solvent signal in the NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, 99.9% D₂O).

-

Prepare a stock solution of 1-Methanesulfonylazetidin-3-OL in a deuterated solvent (e.g., DMSO-d6).

-

Prepare the final NMR sample containing the target protein and the fragment at the desired concentrations (e.g., 20 µM protein and 200 µM fragment).

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H reference spectrum of the fragment alone.

-

For STD experiments, acquire two spectra: one with on-resonance saturation of the protein and one with off-resonance saturation. The difference spectrum reveals signals from the bound fragment.

-

For WaterLOGSY experiments, acquire a spectrum using a WaterLOGSY pulse sequence.

-

-

Data Analysis:

-

In STD spectra, the presence of signals corresponding to the fragment indicates binding.

-

In WaterLOGSY spectra, positive NOE signals for the fragment indicate binding.

-

Hit Validation and Characterization

Once initial hits are identified, they must be validated to confirm their binding and to characterize the interaction in more detail.[8][9] This is a critical step to eliminate false positives and to prioritize hits for further development.[8][9]

Protocol 3: Dose-Response and Affinity Determination using SPR

To confirm the binding of 1-Methanesulfonylazetidin-3-OL and to determine its binding affinity (KD), a dose-response experiment is performed using SPR.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a serial dilution of 1-Methanesulfonylazetidin-3-OL in running buffer, typically ranging from a low micromolar to a high millimolar concentration (e.g., 1 µM to 2 mM).

-

-

SPR Analysis:

-

Using the same immobilized protein surface as in the primary screen, inject the different concentrations of the fragment.

-

Measure the response at equilibrium for each concentration.

-

-

Data Analysis:

-

Plot the equilibrium response against the fragment concentration.

-

Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

-

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[10] This is invaluable for structure-based drug design.[10]

Causality Behind Experimental Choices:

-

Crystal Soaking: Soaking pre-grown protein crystals with a solution of the fragment is a common method for obtaining protein-fragment complex structures.[11]

-

Cryoprotection: Crystals are cryoprotected to prevent damage during flash-cooling in liquid nitrogen.

-

Soaking Time: The soaking time is optimized to allow the fragment to diffuse into the crystal and bind to the protein without compromising crystal quality.[1]

Step-by-Step Methodology:

-

Crystal Preparation:

-

Grow crystals of the target protein under suitable conditions.

-

-

Fragment Soaking:

-

Prepare a soaking solution containing 1-Methanesulfonylazetidin-3-OL at a concentration several-fold higher than its measured KD (e.g., 1-10 mM) in a cryoprotectant-compatible buffer.

-

Transfer a protein crystal to the soaking solution and incubate for a defined period (e.g., a few minutes to several hours).[1]

-

-

Data Collection and Structure Determination:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the crystal structure of the protein-fragment complex.

-

Conceptual Interaction Diagram

The following diagram illustrates the potential binding mode of 1-Methanesulfonylazetidin-3-OL within a hypothetical protein binding pocket, highlighting the key interactions that this fragment can make.

Caption: Conceptual binding of 1-Methanesulfonylazetidin-3-OL.

Conclusion

1-Methanesulfonylazetidin-3-OL represents a high-value fragment for FBDD campaigns. Its unique combination of a 3D azetidine scaffold, a hydrogen-bonding hydroxyl group, and a polar sulfonyl moiety provides an excellent starting point for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the successful screening and validation of this and other similar fragments, enabling researchers to efficiently identify and characterize new chemical matter for challenging drug targets.

References

-

Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

-

Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved from [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 20). OBN. Retrieved from [Link]

-

A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (n.d.). NIH. Retrieved from [Link]

-

Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. Retrieved from [Link]

-

Ligand-observed NMR – quantitatively. (2023, August 21). Practical Fragments. Retrieved from [Link]

-

Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved from [Link]

-

Hit Discovery. (n.d.). Schrödinger. Retrieved from [Link]

-

Soaking strategy. (a) The steps for 'dry' co-crystallization and in... (n.d.). ResearchGate. Retrieved from [Link]

-

A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]

-

Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. (2020, August 29). NIH. Retrieved from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. Retrieved from [Link]

-

Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022, May 31). YouTube. Retrieved from [Link]

-

SPR-based fragment screening: advantages and applications. (n.d.). PubMed. Retrieved from [Link]

-

Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. (2022, July 11). MDPI. Retrieved from [Link]

-

Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved from [Link]

Sources

- 1. XChem crystallographic fragment screening [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sartorius.com [sartorius.com]

- 4. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 7. Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. obn.org.uk [obn.org.uk]

- 9. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 10. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 11. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming ring strain in 1-Methanesulfonylazetidin-3-OL reactions

Technical Support Center: 1-Methanesulfonylazetidin-3-ol